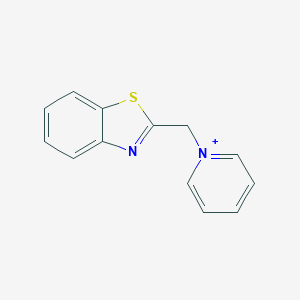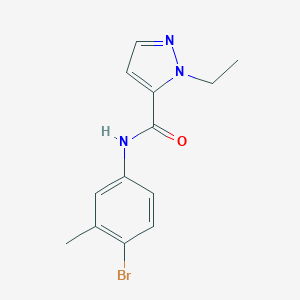
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium, also known as BZM-Py, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium is not fully understood. However, it has been proposed that 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium may act as a chelator for metal ions, which can lead to the formation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium may also inhibit the activity of enzymes that are involved in cancer cell proliferation.
Biochemical and physiological effects:
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the levels of ROS. 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation. In addition, 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been shown to have potential anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium in lab experiments is its high selectivity for metal ions, which makes it a useful tool for studying metal ion homeostasis in biological systems. Another advantage is its potential anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium. One direction is the development of new metal complexes based on 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium, which may exhibit interesting photophysical properties. Another direction is the study of the potential anti-inflammatory and antioxidant activities of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium. In addition, further research is needed to fully understand the mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium involves the reaction of 2-(chloromethyl)benzothiazole with 2-cyanopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium in high yield and purity.
Aplicaciones Científicas De Investigación
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been shown to have various applications in scientific research. It has been studied as a potential fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has also been used as a ligand for the synthesis of metal complexes that exhibit interesting photophysical properties. In addition, 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been studied for its potential anti-cancer activity.
Propiedades
Fórmula molecular |
C13H11N2S+ |
|---|---|
Peso molecular |
227.31 g/mol |
Nombre IUPAC |
2-(pyridin-1-ium-1-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H11N2S/c1-4-8-15(9-5-1)10-13-14-11-6-2-3-7-12(11)16-13/h1-9H,10H2/q+1 |
Clave InChI |
LVMJNUWHHFLFPA-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3S2 |
SMILES canónico |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)





![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)